tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate
Overview
Description
tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-6-methylpyrimidine with piperidine derivatives under controlled conditions. The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and methylpyrimidine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate is studied for its potential as a pharmacological agent. It may interact with specific proteins or enzymes, influencing biological pathways .
Medicine
The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine-1-carboxylate
- tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate exhibits unique reactivity due to the presence of both the tert-butyl group and the piperidine ring.
Properties
IUPAC Name |
tert-butyl N-[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-13(17)19-14(18-11)21-8-6-7-12(10-21)20(5)15(22)23-16(2,3)4/h9,12H,6-8,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOOTSIHVMNIDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111829 | |
Record name | Carbamic acid, N-[1-(4-chloro-6-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261233-64-0 | |
Record name | Carbamic acid, N-[1-(4-chloro-6-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(4-chloro-6-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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